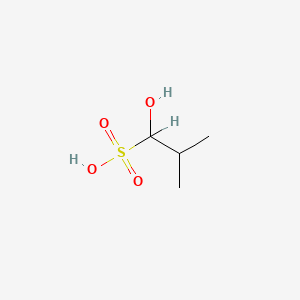
1-Hydroxy-2-methyl-1-propanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-2-methyl-1-propanesulfonic acid is an organic compound with the molecular formula C4H10O4S. It is a sulfonic acid derivative that is commonly used in various chemical and industrial applications due to its unique properties. This compound is known for its ability to act as a strong acid and its solubility in water, making it useful in a variety of chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxy-2-methyl-1-propanesulfonic acid can be synthesized through several methods. One common method involves the radical copolymerization of 2-hydroxyethyl methacrylate and 2-acrylamido-2-methyl-1-propanesulfonic acid . The reaction is typically carried out in a polymerization flask at 70°C under a nitrogen atmosphere. The reagents used include 2-hydroxyethyl methacrylate, 2-acrylamido-2-methyl-1-propanesulfonic acid, deionized water, and an initiator such as ammonium persulfate .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale polymerization processes. These processes utilize similar reagents and conditions as the laboratory-scale synthesis but are optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound for various applications .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-2-methyl-1-propanesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into different sulfonic acid salts.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives and salts, which have applications in different chemical processes .
Scientific Research Applications
1-Hydroxy-2-methyl-1-propanesulfonic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of polymers and copolymers.
Biology: This compound is used in the preparation of buffers and as a stabilizing agent in biochemical assays.
Industry: It is used in wastewater treatment to remove heavy metal ions and as a component in proton exchange membranes for fuel cells
Mechanism of Action
The mechanism of action of 1-hydroxy-2-methyl-1-propanesulfonic acid involves its ability to interact with various molecular targets and pathways. In biochemical applications, it acts as a buffer, maintaining the pH of solutions within a specific range. In industrial applications, its sulfonic acid group interacts with metal ions, facilitating their removal from solutions .
Comparison with Similar Compounds
Similar Compounds
2-Acrylamido-2-methyl-1-propanesulfonic acid: Similar in structure but used primarily in polymer synthesis.
2-Hydroxyethyl methacrylate: Often used in combination with 1-hydroxy-2-methyl-1-propanesulfonic acid in polymerization reactions.
3-Hydroxy-2-methyl-1-propanesulfonic acid: Another sulfonic acid derivative with similar properties.
Uniqueness
This compound is unique due to its specific combination of hydroxyl and sulfonic acid groups, which confer distinct chemical properties. Its ability to form hydrogels and act as a strong acid makes it particularly valuable in various applications .
Properties
IUPAC Name |
1-hydroxy-2-methylpropane-1-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4S/c1-3(2)4(5)9(6,7)8/h3-5H,1-2H3,(H,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAFPKJXZHOOIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(O)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13023-74-0 |
Source


|
| Record name | 1-Hydroxy-2-methyl-1-propanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013023740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
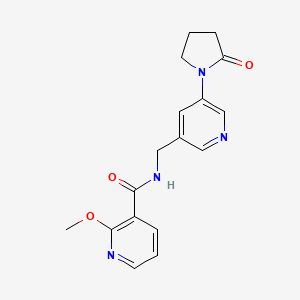

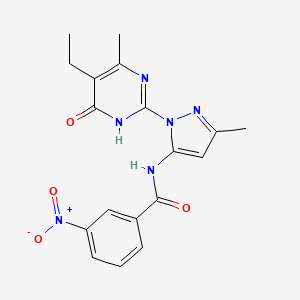
![9-[(2-fluorophenyl)methyl]-5,7-dimethyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2751489.png)
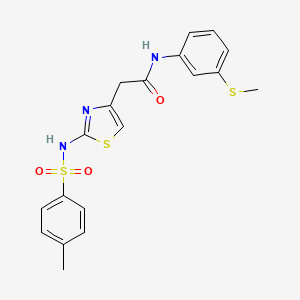
![1-(2-hydroxyethyl)-6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2751491.png)
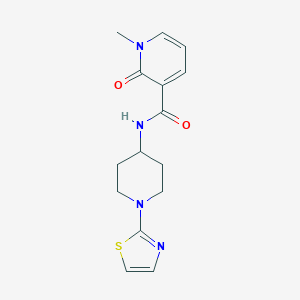
![(2E)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile](/img/structure/B2751493.png)

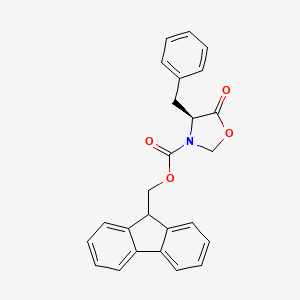
![N-[(oxolan-2-yl)methyl]-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2751498.png)
![N-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine](/img/structure/B2751499.png)
![rac-[(2r,3s)-2-(1-ethyl-1h-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B2751500.png)

